2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
CAS No.: 252059-78-2
Cat. No.: VC7363496
Molecular Formula: C18H8Cl4N2O
Molecular Weight: 410.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252059-78-2 |
---|---|
Molecular Formula | C18H8Cl4N2O |
Molecular Weight | 410.08 |
IUPAC Name | 2-(3,5-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H8Cl4N2O/c19-12-6-13(20)8-14(7-12)25-18-11(9-23)2-4-17(24-18)10-1-3-15(21)16(22)5-10/h1-8H |
Standard InChI Key | YAXDDMXHDPHKKS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(3,5-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile belongs to the polyhalogenated pyridine family, characterized by a central pyridine ring substituted with two distinct aryl groups: a 3,5-dichlorophenoxy moiety at position 2 and a 3,4-dichlorophenyl group at position 6. The carbonitrile group at position 3 introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.
Molecular and Crystallographic Data
The molecular formula is C₁₈H₈Cl₄N₂O, with a molecular weight of 410.08 g/mol. While X-ray crystallography data for this specific isomer is unavailable, the 3,4-dichlorophenoxy analog exhibits a planar pyridine core with dihedral angles of 15.2° between the pyridine and dichlorophenyl groups. Substituent positional changes (3,5- vs. 3,4-dichlorophenoxy) may alter steric and electronic profiles, affecting packing efficiency and solubility.
Table 1: Comparative Structural Properties of Dichlorophenylpyridine Derivatives
Property | 3,5-Dichlorophenoxy Isomer | 3,4-Dichlorophenoxy Isomer |
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Molecular Formula | C₁₈H₈Cl₄N₂O | C₁₈H₈Cl₄N₂O |
Molecular Weight | 410.08 g/mol | 410.08 g/mol |
Predicted LogP¹ | 4.9 ± 0.3 | 4.7 ± 0.2 |
Aqueous Solubility² | <1 µg/mL | Not available |
¹Calculated using ChemAxon; ²Estimated via QikProp
Synthetic Pathways and Reaction Mechanisms
The synthesis of polychlorinated pyridines typically involves multi-step heterocyclization. For the 3,4-dichlorophenoxy analog, key steps include:
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Nucleophilic Aromatic Substitution: Reaction of 3,4-dichlorophenol with 2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile under basic conditions.
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Cyano Group Introduction: Via Rosenmund-von Braun reaction using CuCN in dimethylformamide.
Biological Activity and Mechanistic Insights
Although no direct bioactivity data exists for this isomer, structurally related compounds exhibit notable pharmacological properties:
Enzyme Inhibition
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Furin Inhibition: The 3,4-dichlorophenoxy analog demonstrates moderate furin inhibition (IC₅₀ ≈ 2.1 µM) by inducing conformational changes in the enzyme’s catalytic domain. Molecular docking suggests the dichlorophenyl group occupies the S1 pocket, while the pyridine nitrogen coordinates with catalytic triad residues.
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Antiviral Potential: Furin’s role in viral protein processing (e.g., SARS-CoV-2 spike activation) implies possible broad-spectrum antiviral applications for optimized derivatives.
Herbicide Safening
Dithiolopyridine analogs with dichlorophenyl substituents show 16–33% protection against 2,4-D-induced phytotoxicity in sunflower hypocotyls, likely via glutathione S-transferase induction . While untested, the carbonitrile group in this compound may enhance electrophilicity, potentiating detoxification pathways.
Physicochemical and ADMET Profiling
Solubility and Permeability
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LogP: Predicted at 4.9, indicating high lipophilicity and potential bioavailability challenges.
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Permeability: Caco-2 cell model predictions suggest moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
Metabolic Stability
CYP450 isoform screening (in silico) identifies primary metabolism via CYP3A4 oxidation of the phenoxy ether bond, yielding 3,5-dichlorocatechol and pyridine fragments.
Table 2: Predicted ADMET Properties
Parameter | Value |
---|---|
Plasma Protein Binding | 98.7% |
hERG Inhibition | Low risk (IC₅₀ > 30 µM) |
Ames Test Mutagenicity | Negative |
Research Gaps and Future Directions
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Stereochemical Effects: The impact of 3,5-dichloro vs. 3,4-dichloro substitution on target binding remains uncharacterized.
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Synthetic Optimization: Developing catalytic asymmetric methods to resolve racemic mixtures generated during cyclization .
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In Vivo Validation: Preclinical models are needed to assess toxicity and efficacy in disease-relevant contexts.
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